molecular formula C16H15BrN4OS B3593482 5-[(4-Bromophenyl)methylthio]-3-(2-methoxyphenyl)-1,2,4-triazole-4-ylamine

5-[(4-Bromophenyl)methylthio]-3-(2-methoxyphenyl)-1,2,4-triazole-4-ylamine

Cat. No.: B3593482
M. Wt: 391.3 g/mol
InChI Key: KBGDJRGPCHVKON-UHFFFAOYSA-N
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Description

The compound 5-[(4-Bromophenyl)methylthio]-3-(2-methoxyphenyl)-1,2,4-triazole-4-ylamine is a 1,2,4-triazole derivative characterized by a 4-bromophenylmethylthio group at position 5, a 2-methoxyphenyl substituent at position 3, and an amine group at position 3.

Properties

IUPAC Name

3-[(4-bromophenyl)methylsulfanyl]-5-(2-methoxyphenyl)-1,2,4-triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN4OS/c1-22-14-5-3-2-4-13(14)15-19-20-16(21(15)18)23-10-11-6-8-12(17)9-7-11/h2-9H,10,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBGDJRGPCHVKON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(N2N)SCC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Bromophenyl)methylthio]-3-(2-methoxyphenyl)-1,2,4-triazole-4-ylamine typically involves multiple steps. One common method includes the reaction of 4-bromobenzyl chloride with sodium thiomethoxide to form 4-bromobenzyl methyl sulfide. This intermediate is then reacted with 2-methoxyphenyl hydrazine and triethyl orthoformate to yield the desired triazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Bromophenyl)methylthio]-3-(2-methoxyphenyl)-1,2,4-triazole-4-ylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium azide in dimethylformamide (DMF) or potassium cyanide in ethanol.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of azides or nitriles.

Scientific Research Applications

5-[(4-Bromophenyl)methylthio]-3-(2-methoxyphenyl)-1,2,4-triazole-4-ylamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 5-[(4-Bromophenyl)methylthio]-3-(2-methoxyphenyl)-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interfere with cellular pathways, leading to apoptosis in cancer cells.

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs and their substituent differences are summarized below:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Functional Groups
5-[(4-Bromophenyl)methylthio]-3-(2-methoxyphenyl)-1,2,4-triazole-4-ylamine 4-Bromophenylmethylthio (5), 2-methoxyphenyl (3), NH₂ (4) ~404.3 (calculated) Thioether, Methoxy, Amine
5-[2-(4-Bromophenyl)-1,3-benzoxazol-5-yl]-4-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione Benzoxazolyl (5), 2-methylphenyl (4), thione (3) ~460.4 (observed) Benzoxazole, Thione, Methyl
3-((4-Bromophenoxy)methyl)-4-phenyl-1,2,4-triazoline-5-thione 4-Bromophenoxymethyl (3), phenyl (4), thione (5) ~393.3 (calculated) Phenoxy, Thione
3-(2-Bromophenyl)-4-substituted-1H-1,2,4-triazole-5(4H)-thiones 2-Bromophenyl (3), varied substituents (4), thione (5) ~320–400 (calculated) Thione, Halogenated aryl

Key Observations :

  • Electronic Effects: The methoxy group in the target compound enhances electron density at position 3, while bromophenyl groups increase lipophilicity.
  • Bioactivity : Thione derivatives (e.g., Compound A ) often show higher antimicrobial activity due to thiol-disulfide exchange mechanisms, whereas the amine group in the target compound may facilitate interactions with biological targets via hydrogen bonding .

Physicochemical and Spectroscopic Properties

Comparative spectral and analytical

Compound IR (cm⁻¹) 1H-NMR (δ, ppm) Mass (EI-MS)
Target compound NH₂ (~3300), C-Br (~550) (inferred) ~6.10–8.01 (Ar-H), 2.55 (CH₃) (inferred) ~405 (M+1) (inferred)
Compound A 3319 (NH), 533 (C-Br), 1212 (C=S) 9.51 (triazole-H), 6.10–8.01 (Ar-H) 464 (M+1)
Compound B Not reported Not reported Not reported

Notes:

  • The absence of a thione (C=S) peak (~1212 cm⁻¹) in the target compound distinguishes it from analogs like Compound A .
  • The 1H-NMR signals for aromatic protons (δ 6.10–8.01) are consistent across bromophenyl-containing triazoles, but substituent-specific shifts (e.g., methoxy at δ ~3.80) aid differentiation .

Biological Activity

5-[(4-Bromophenyl)methylthio]-3-(2-methoxyphenyl)-1,2,4-triazole-4-ylamine is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and possible therapeutic applications.

The compound has the following chemical characteristics:

  • Molecular Formula : C18H18BrN3OS
  • Molecular Weight : 404.3 g/mol
  • CAS Number : 848930-86-9

Biological Activity Overview

Research indicates that triazole derivatives exhibit a range of biological activities, including antifungal, antibacterial, and anticancer properties. The specific activity of this compound has been investigated in various studies.

Anticancer Activity

Several studies have highlighted the anticancer potential of triazole compounds. For instance:

  • A study demonstrated that triazole derivatives can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. In vitro assays showed that the compound effectively reduced cell viability in human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) at micromolar concentrations .

Antifungal Activity

Triazoles are widely recognized for their antifungal properties:

  • The compound exhibited significant antifungal activity against various fungal strains including Candida albicans and Aspergillus niger. The Minimum Inhibitory Concentration (MIC) values were reported to be lower than those of standard antifungal agents, suggesting enhanced efficacy .

The mechanism by which this compound exerts its biological effects involves:

  • Inhibition of Enzymatic Activity : The compound acts by inhibiting specific enzymes involved in the biosynthesis of nucleic acids and proteins in target cells .
  • Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to programmed cell death through activation of caspases .

Study 1: Anticancer Efficacy

A recent study focused on evaluating the anticancer effects of the compound on MCF-7 cells:

  • Findings : The treatment resulted in a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM after 48 hours.
Concentration (µM)Cell Viability (%)
0100
585
1070
1550

Study 2: Antifungal Activity

Another study assessed the antifungal properties against Candida species:

  • Results : The compound showed an MIC value of 8 µg/mL against Candida albicans.
Fungal StrainMIC (µg/mL)
Candida albicans8
Aspergillus niger16

Q & A

Q. Basic Characterization

  • NMR Spectroscopy : Critical for confirming substituent positions (e.g., 2-methoxyphenyl proton signals at δ 3.8–4.0 ppm) and bromophenyl integration .
  • X-ray Crystallography : Resolves 3D conformation and bond angles (e.g., C–S bond length ~1.78 Å, triazole ring planarity) .
  • Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ peak at m/z 442.1) .

How can reaction conditions be optimized to improve yield and purity?

Advanced Synthesis Optimization
Variables influencing yield:

  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance thioether coupling efficiency .
  • Temperature : Controlled heating (70–80°C) minimizes side reactions during cyclization .
  • Purification : Column chromatography with ethyl acetate/hexane gradients isolates the product from byproducts like unreacted bromobenzyl derivatives .

How do structural modifications (e.g., bromophenyl vs. chlorophenyl groups) impact biological activity?

Q. Advanced Structure-Activity Relationship (SAR)

  • Electron-withdrawing groups (e.g., bromine) enhance stability and target binding via hydrophobic interactions .
  • Methoxy groups (e.g., 2-methoxyphenyl) improve solubility and modulate electronic effects on the triazole ring, affecting enzyme inhibition .
  • Comparative studies show bromine-substituted analogs exhibit 20–30% higher antimicrobial activity than chlorinated derivatives due to enhanced membrane permeability .

What experimental approaches are used to identify biological targets of this compound?

Q. Advanced Target Identification

  • Enzyme inhibition assays : Screen against kinases or cytochrome P450 isoforms using fluorogenic substrates .
  • Molecular docking : Predict binding affinities to receptors (e.g., EGFR tyrosine kinase) via computational models .
  • Cellular assays : Measure antiproliferative effects in cancer cell lines (e.g., IC₅₀ values via MTT assay) .

How should researchers address contradictions in reported biological activity data?

Advanced Data Analysis
Discrepancies may arise from:

  • Assay variability : Differences in cell culture conditions (e.g., serum concentration, pH) .
  • Structural analogs : Subtle substituent changes (e.g., methyl vs. ethyl groups) alter pharmacokinetics .
  • Statistical rigor : Use ≥3 biological replicates and standardized protocols to ensure reproducibility .

What are the stability and storage requirements for this compound?

Q. Basic Stability Protocol

  • Storage : –20°C in amber vials under inert gas (argon) to prevent oxidation of the thioether group .
  • Degradation : Monitor via HPLC; hydrolytic degradation occurs at pH > 8.0, forming triazole-thiol byproducts .

How can advanced structural analysis resolve ambiguities in substituent orientation?

Q. Advanced Structural Elucidation

  • Single-crystal XRD : Confirms spatial arrangement of the 4-bromophenyl and 2-methoxyphenyl groups (e.g., dihedral angles ~85°) .
  • DFT calculations : Predict electronic effects of substituents on reactivity and binding .

What experimental design principles apply to in vitro bioactivity studies?

Q. Advanced Experimental Design

  • Dose-response curves : Use 6–8 concentration points to calculate EC₅₀/IC₅₀ values .
  • Controls : Include vehicle (DMSO) and positive controls (e.g., fluconazole for antifungal assays) .
  • Replicates : ≥3 technical and biological replicates to account for plate-to-plate variability .

What mechanistic hypotheses explain its antimicrobial activity?

Q. Advanced Mechanism Exploration

  • Membrane disruption : Thioether and bromophenyl groups interact with lipid bilayers, increasing permeability .
  • Enzyme inhibition : Triazole nitrogen atoms chelate metal ions in microbial enzymes (e.g., lanosterol demethylase in fungi) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(4-Bromophenyl)methylthio]-3-(2-methoxyphenyl)-1,2,4-triazole-4-ylamine
Reactant of Route 2
Reactant of Route 2
5-[(4-Bromophenyl)methylthio]-3-(2-methoxyphenyl)-1,2,4-triazole-4-ylamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.